2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole
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Overview
Description
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole typically involves the bromination of a precursor thiazole compound. One common method is the reaction of 2-methoxy-4,5-dimethylphenyl thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines and other reduced derivatives.
Scientific Research Applications
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyacetophenone
- 4-Bromo-2,5-dimethoxyphenethylamine
- 2-Bromo-4,5-dimethoxyphenylmethanol
Uniqueness
2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H12BrNOS |
---|---|
Molecular Weight |
298.20 g/mol |
IUPAC Name |
2-bromo-4-(2-methoxy-4,5-dimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12BrNOS/c1-7-4-9(10-6-16-12(13)14-10)11(15-3)5-8(7)2/h4-6H,1-3H3 |
InChI Key |
PCZNRLOKCVOXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C2=CSC(=N2)Br |
Origin of Product |
United States |
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